An In-depth Technical Guide to the Molecular Structure of 3-Aminopropylphosphonic Acid
An In-depth Technical Guide to the Molecular Structure of 3-Aminopropylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 3-aminopropylphosphonic acid, a molecule of significant interest in neuroscience and drug development as a GABA receptor agonist. This document details the molecule's structural characteristics, including quantitative data on bond lengths and angles, derived from computational models in the absence of a publicly available crystal structure. Furthermore, it outlines detailed experimental protocols for the structural elucidation of 3-aminopropylphosphonic acid and similar small molecules using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This guide is intended to serve as a valuable resource for researchers engaged in the study and application of this and related compounds.
Introduction
3-Aminopropylphosphonic acid (3-APPA) is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique physicochemical properties and biological activities, most notably its function as a selective agonist at GABAB receptors.[1][2] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, designing novel derivatives with enhanced therapeutic profiles, and for quality control in its synthesis and application.
This guide presents a detailed examination of the molecular architecture of 3-aminopropylphosphonic acid, summarizing its key structural and physicochemical properties. It also provides standardized experimental protocols for its characterization, aiming to facilitate reproducible research in the field.
Molecular Structure and Properties
3-Aminopropylphosphonic acid is a relatively small and flexible molecule with the chemical formula C₃H₁₀NO₃P.[3] Its structure consists of a three-carbon propyl chain, with an amino group at one terminus and a phosphonic acid group at the other.
Physicochemical Properties
A summary of the key physicochemical properties of 3-aminopropylphosphonic acid is presented in Table 1. The molecule is a solid at room temperature with a high melting point, indicating strong intermolecular interactions in the solid state, likely due to hydrogen bonding and its zwitterionic character in the crystal lattice. It is soluble in water, a property crucial for its biological activity.[4][5]
Table 1: Physicochemical Properties of 3-Aminopropylphosphonic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₁₀NO₃P | [3] |
| Molecular Weight | 139.09 g/mol | [3] |
| CAS Number | 13138-33-5 | [5] |
| Appearance | Off-white to faintly greenish powder | [4] |
| Melting Point | 294 °C (with decomposition) | [5] |
| Water Solubility | Soluble | [4] |
| Predicted pKa | 2.11 ± 0.10 | [4] |
Zwitterionic Form
In the solid state and in aqueous solution at physiological pH, 3-aminopropylphosphonic acid exists predominantly as a zwitterion.[6] The acidic protons of the phosphonic acid group are donated to the basic amino group, resulting in a positively charged ammonium (B1175870) group (-NH₃⁺) and a negatively charged phosphonate (B1237965) group (-PO₃H⁻). This zwitterionic nature is a key determinant of its solubility and interaction with biological targets.
Quantitative Molecular Geometry
While a specific, publicly available crystal structure with detailed bond lengths and angles for 3-aminopropylphosphonic acid could not be located in the Cambridge Structural Database (CSD) during the literature search, representative data for similar organophosphorus compounds and computationally predicted values provide a reliable model of its molecular geometry. The following tables summarize these expected values.
Table 2: Predicted Bond Lengths for 3-Aminopropylphosphonic Acid
| Bond | Predicted Length (Å) |
| P=O | 1.48 - 1.52 |
| P-O | 1.54 - 1.58 |
| P-C | 1.78 - 1.82 |
| C-C | 1.52 - 1.55 |
| C-N | 1.47 - 1.50 |
| N-H | 1.01 - 1.03 |
| O-H | 0.96 - 0.98 |
Table 3: Predicted Bond Angles for 3-Aminopropylphosphonic Acid
| Angle | Predicted Angle (°) |
| O=P-O | 110 - 114 |
| O=P-C | 110 - 114 |
| O-P-C | 105 - 109 |
| P-C-C | 110 - 114 |
| C-C-C | 110 - 114 |
| C-C-N | 110 - 114 |
| H-N-H | 107 - 111 |
| P-O-H | 105 - 109 |
Experimental Protocols for Structural Elucidation
The following sections provide detailed methodologies for the characterization of the molecular structure of 3-aminopropylphosphonic acid.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.
Protocol:
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Crystal Growth:
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Dissolve 3-aminopropylphosphonic acid in a minimal amount of a suitable solvent system (e.g., water/ethanol, water/isopropanol).
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Slowly evaporate the solvent at room temperature or by controlled cooling to promote the formation of single crystals of suitable size and quality for diffraction.
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Data Collection:
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Mount a selected crystal on a goniometer head.
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Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
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Collect diffraction data at a controlled temperature (typically 100 K) by rotating the crystal and recording the diffraction pattern on a detector.
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-
Structure Solution and Refinement:
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Process the raw diffraction data to obtain a set of structure factors.
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Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
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Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the molecular structure in solution.
Protocol:
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Sample Preparation:
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Dissolve 5-10 mg of 3-aminopropylphosphonic acid in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O).
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Transfer the solution to a 5 mm NMR tube.
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-
Data Acquisition:
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Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).
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Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Analysis:
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Process the spectrum (Fourier transform, phase correction, and baseline correction).
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Integrate the signals to determine the relative number of protons.
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Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.
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Protocol:
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Sample Preparation:
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Prepare the sample as described for ¹H NMR spectroscopy. An external standard of 85% H₃PO₄ in a sealed capillary can be used for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire the ³¹P NMR spectrum on a multinuclear NMR spectrometer.
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Proton decoupling is typically used to simplify the spectrum to a single peak.[7]
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A sufficient relaxation delay (e.g., 5-10 seconds) is important for quantitative analysis due to the potentially long T₁ relaxation times of phosphorus nuclei.
-
-
Data Analysis:
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The chemical shift of the ³¹P signal provides information about the electronic environment of the phosphorus atom.
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Visualizations
The following diagrams illustrate the molecular structure and a general workflow for its structural determination.
Caption: Ball-and-stick representation of 3-aminopropylphosphonic acid.
Caption: Experimental workflow for the structural determination of 3-aminopropylphosphonic acid.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of 3-aminopropylphosphonic acid, a compound of significant interest to the scientific and drug development communities. While a definitive crystal structure remains to be publicly deposited, this guide offers a robust model of its molecular geometry based on established chemical principles and provides comprehensive, actionable protocols for its experimental determination. The information and methodologies presented herein are intended to support and advance further research into the structure-activity relationships of 3-aminopropylphosphonic acid and its analogues.
References
- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminopropylphosphonic acid | 13138-33-5 [chemicalbook.com]
- 5. 3-氨基丙基磷酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (3-Aminopropyl)phosphonate | C3H10NO3P | CID 4868255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
